

A Comprehensive Technical Guide to 1-(2-Chlorophenyl)piperazine

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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)piperazine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **1-(2-Chlorophenyl)piperazine** (oCPP), a substituted phenylpiperazine derivative of significant interest in medicinal chemistry and drug development. This document consolidates essential information on its chemical properties, synthesis, and pharmacology, with a focus on its role as a versatile intermediate in the creation of novel therapeutics. While specific pharmacological data for the ortho-substituted isomer is limited, this guide draws upon data from closely related analogs to provide insights into its potential biological activity.

Chemical and Physical Properties

1-(2-Chlorophenyl)piperazine is a synthetic organic compound that is most commonly available as a hydrochloride salt to improve its stability and solubility. The key physicochemical properties of both the free base and the hydrochloride salt are summarized below.

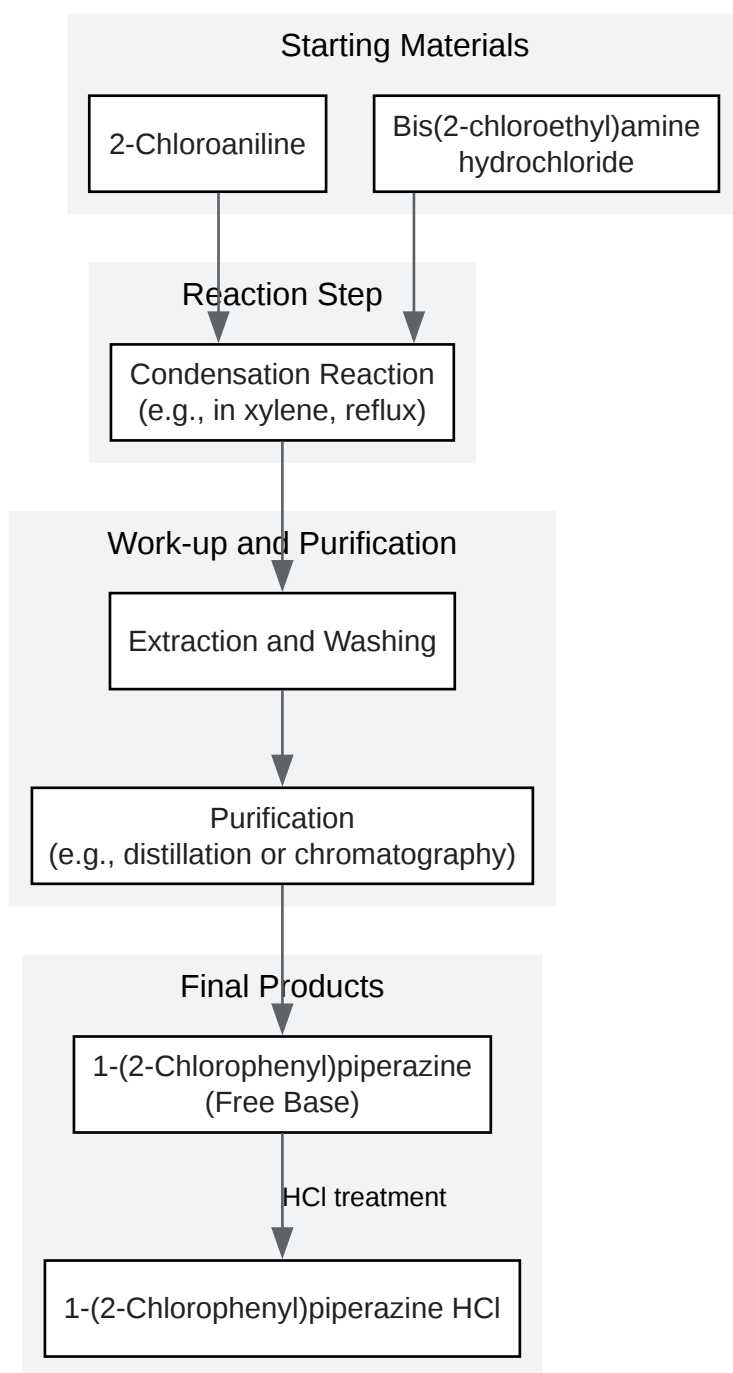
Property	1-(2-Chlorophenyl)piperazine (Free Base)	1-(2-Chlorophenyl)piperazine Hydrochloride
Synonyms	oCPP, N-(2-chlorophenyl)piperazine	oCPP HCl
CAS Number	39512-50-0	41202-32-8
Molecular Formula	C ₁₀ H ₁₃ ClN ₂	C ₁₀ H ₁₃ ClN ₂ · HCl
Molecular Weight	196.68 g/mol	233.14 g/mol
Appearance	Colorless to light yellow clear liquid	White to off-white powder
Melting Point	Not available	160-163 °C (decomposes)
Boiling Point	102-104 °C at 0.2 mmHg	Not applicable
Solubility	Soluble in chloroform and methanol	More readily soluble in aqueous solutions

Synthesis and Manufacturing

The synthesis of **1-(2-Chlorophenyl)piperazine** and its hydrochloride salt is typically achieved through a multi-step process. While various proprietary methods exist, a common synthetic route involves the condensation of 2-chloroaniline with a piperazine precursor, followed by purification and, if desired, salt formation.

General Synthesis Workflow

A prevalent method for synthesizing arylpiperazines involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine hydrochloride. This reaction is typically carried out at an elevated temperature in a suitable solvent. The resulting crude product can then be purified and, if the hydrochloride salt is desired, treated with hydrochloric acid.



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Caption: General synthesis workflow for **1-(2-Chlorophenyl)piperazine** and its hydrochloride salt.

Experimental Protocol: Deprotection to form **1-(2-chlorophenyl)piperazine Hydrochloride**

The final step in some synthetic routes involves the removal of a protecting group, such as a tert-butoxycarbonyl (Boc) group, to yield the hydrochloride salt. The following is a representative experimental protocol for this deprotection step.^[1]

Materials:

- tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate
- 4 N HCl in 1,4-dioxane
- 1,4-dioxane
- Diethyl ether

Procedure:

- A solution of tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate (1.0 equivalent) is prepared in 1,4-dioxane.
- The solution is cooled to 0 °C in an ice bath.
- A solution of 4 N HCl in 1,4-dioxane (approximately 4.2 equivalents) is added slowly and dropwise to the stirred reaction mixture.
- The reaction mixture is allowed to gradually warm to room temperature and is stirred for 4 hours.
- Reaction completion is monitored by Thin Layer Chromatography (TLC).
- Once the starting material is fully consumed, the volatile solvent is removed under reduced pressure to yield the crude product.
- The crude product is washed with diethyl ether and dried under high vacuum to afford **1-(2-chlorophenyl)piperazine** hydrochloride as a white solid.

Pharmacology and Biological Activity

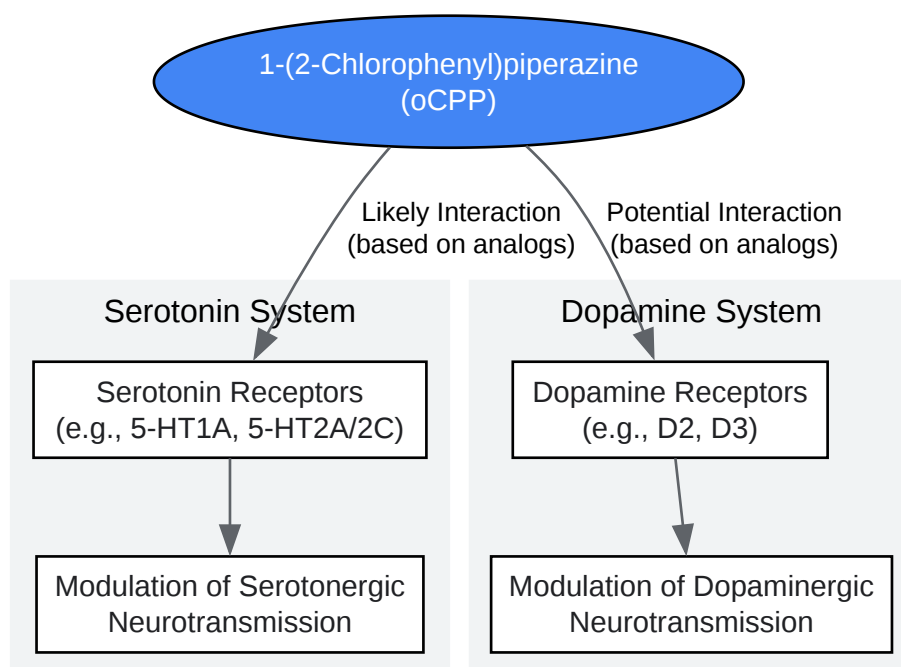
1-(2-Chlorophenyl)piperazine is a crucial building block for a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS) and the cardiovascular system. It is a known reactant in the preparation of molecules with 5-hydroxytryptamine (serotonin) receptor antagonist activity.

While specific receptor binding data for **1-(2-chlorophenyl)piperazine** is not extensively available in the public domain, the pharmacological profile of its isomers and structurally related compounds provides strong indications of its likely biological targets.

Interaction with Serotonin and Dopamine Receptors

Phenylpiperazine derivatives are well-established ligands for serotonin and dopamine receptors. The meta-substituted isomer, 1-(3-chlorophenyl)piperazine (mCPP), is a known serotonin receptor agonist. It is important to note that the position of the substituent on the phenyl ring can significantly influence the binding affinity and functional activity at different receptor subtypes.

A closely related compound, 1-(2,3-dichlorophenyl)piperazine, is a known precursor and metabolite of the atypical antipsychotic drug aripiprazole and has been shown to act as a partial agonist at dopamine D2 and D3 receptors. This suggests that **1-(2-chlorophenyl)piperazine** may also interact with these dopamine receptor subtypes.



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Caption: Postulated interaction of **1-(2-Chlorophenyl)piperazine** with serotonin and dopamine systems.

Applications in Drug Discovery and Development

The primary application of **1-(2-Chlorophenyl)piperazine** is as a versatile chemical intermediate in the synthesis of more complex pharmaceutical agents. Its piperazine core and reactive phenyl group allow for a wide range of chemical modifications, making it a valuable scaffold for building libraries of compounds for high-throughput screening.

Key therapeutic areas where derivatives of **1-(2-Chlorophenyl)piperazine** are explored include:

- **Central Nervous System Disorders:** As a precursor to compounds targeting serotonin and dopamine receptors, it is integral to the development of potential treatments for depression, anxiety, schizophrenia, and other psychiatric conditions.
- **Cardiovascular Diseases:** The phenylpiperazine moiety is present in some cardiovascular drugs, and derivatives of **1-(2-Chlorophenyl)piperazine** are investigated for their potential to modulate cardiovascular function.

Conclusion

1-(2-Chlorophenyl)piperazine is a fundamentally important chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties and established synthetic routes make it a reliable building block for medicinal chemists. While further research is needed to fully elucidate the specific pharmacological profile of this ortho-substituted isomer, the known activities of its analogs strongly suggest its utility in developing novel therapeutics for CNS and cardiovascular disorders. This guide provides a solid foundation of technical information for researchers and scientists working with this versatile compound.

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References

- 1. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
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